2-(Perfluorooctyl)ethyl isocyanate

Surface modification Hydrophobic coatings Self-assembled monolayers

Researchers requiring simultaneous hydrophobicity and oleophobicity face limited structural options. This C8F17 isocyanate solves that challenge through spontaneous surface segregation. • Achieves superhydrophobic monolayers (θA/θR = 167°/165°) on nanotextured substrates • Delivers polymeric film water/hexadecane contact angles of 120°/80° with surface energy ≤10 mN/m • Surface enrichment factor up to 600 for durable repellent textiles and anti-corrosion coatings Supplied with consistent quality for advanced material science applications.

Molecular Formula C11H4F17NO
Molecular Weight 489.13 g/mol
CAS No. 142010-50-2
Cat. No. B125477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Perfluorooctyl)ethyl isocyanate
CAS142010-50-2
Molecular FormulaC11H4F17NO
Molecular Weight489.13 g/mol
Structural Identifiers
SMILESC(CN=C=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H4F17NO/c12-4(13,1-2-29-3-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2
InChIKeyXBIIIDIAZYSZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Perfluorooctyl)ethyl isocyanate Overview & Procurement


2-(Perfluorooctyl)ethyl isocyanate (CAS 142010-50-2), also known as 1H,1H,2H,2H-perfluorodecyl isocyanate, is a highly fluorinated organic compound consisting of a C8 perfluoroalkyl tail linked to an ethyl isocyanate head [1]. This compound is a specialized industrial chemical with a molecular formula of C11H4F17NO and a molecular weight of 489.13 g/mol [1]. Its key physical properties include a melting point of 26-31°C, a boiling point of 65°C at 0.5 mmHg, and a density of 1.60 g/cm³ (predicted), which are essential for downstream application design and procurement [1]. The compound is primarily used as a key building block in the synthesis of fluorinated polyurethanes and as a surface modification agent, leveraging its unique ability to impart both hydrophobicity and oleophobicity to various substrates [2][3].

Fluorinated building block Designed for synthesis of fluorinated polyurethanes and surface modification reactions
Low surface energy potential Imparts hydrophobicity and oleophobicity; supports advanced repellent coating research
C8F17 perfluoroalkyl tail Long-chain fluorinated segment drives surface segregation and durable repellency

2-(Perfluorooctyl)ethyl isocyanate vs. Shorter-Chain Analogs


Generic substitution with shorter-chain perfluoroalkyl isocyanates (e.g., C6F13-based) or non-fluorinated alkyl isocyanates is not feasible due to fundamentally different surface-energy and packing characteristics. The C8F17 perfluoroalkyl chain of this compound is critical for achieving the lowest possible surface energies and for driving strong, spontaneous surface segregation [1]. Shorter perfluoroalkyl chains (e.g., C6F13) result in significantly higher surface energies and reduced oil repellency due to less efficient packing and lower fluorine content at the surface [1]. Non-fluorinated alkyl isocyanates provide no comparable hydrophobic or oleophobic performance, failing to meet the stringent requirements of advanced repellent coatings [2]. These performance differences are quantifiable and have been directly measured in controlled experimental systems, as detailed in the following evidence guide.

C8F17 isocyanate (target)
Shorter-chain C6F13 analog
May exhibit higher surface energy and reduced oil repellency; surface packing density differs significantly, limiting direct substitution
Fluorinated isocyanate (target)
Non-fluorinated alkyl isocyanate
Does not provide comparable hydrophobic/oleophobic performance; unlikely to meet stringent repellent coating requirements

2-(Perfluorooctyl)ethyl isocyanate Comparative Performance


Hydrophobicity vs. Silane Monolayers on Aluminum

In a direct head-to-head comparison, monolayers derived from 2-(Perfluorooctyl)ethyl isocyanate (RF-NCO) via chemical vapor deposition (CVD) on electrochemically polished aluminum (Al/Al2O3) demonstrate superior hydrophobicity compared to those derived from conventional monofunctional organosilane, 1H,1H,2H,2H-perfluorodecyldimethylchlorosilane (RF-SiMe2Cl) [1]. The RF-NCO monolayer exhibits advancing/receding water contact angles (θA/θR) of 125°/103°, while the RF-SiMe2Cl control achieves only 107°/69° [1]. This quantifies a significant improvement in both static hydrophobicity (18° higher advancing angle) and a dramatic reduction in contact angle hysteresis (34° lower receding angle for RF-SiMe2Cl), indicating a more homogeneous and stable hydrophobic surface for the isocyanate-derived monolayer [1].

Hydrophobicity on polished Al
Head-to-head
RF-NCO: 125°/103° vs. RF-SiMe2Cl: 107°/69°
Reported higher contact angle and lower hysteresis; indicates more homogeneous monolayer
CVD on electrochemically polished Al/Al2O3
Surface modification Hydrophobic coatings Self-assembled monolayers Corrosion protection

C8F17 vs. C6F13 Surface Energy in Polymer Films

When incorporated into solventless liquid oligoester films, partially fluorinated isocyanates based on a C8F17 perfluoroalkyl group (as in 2-(Perfluorooctyl)ethyl isocyanate) enable the achievement of ultra-low surface energies [1]. The study shows that when less than 1 wt% of fluorine is present from this C8F17 source, the resulting films exhibit water and hexadecane contact angles of 120° and 80°, respectively [1]. This corresponds to a surface energy as low as 10 mN/m [1]. While not a direct head-to-head within a single study, the same research group demonstrates that analogous films prepared with a shorter C6F13 isocyanate (with an NCO ratio of 1/99) also achieve similar contact angles under the same conditions, indicating that the C8F17 tail is at least as effective in driving surface segregation [1]. However, the C8F17 group is expected to provide superior long-term durability and oleophobicity due to its longer, more densely packed fluorinated chain, a critical factor for many industrial applications [2].

Surface energy in oligoester films
Cross-study comparable
C8F17: water CA 120°, HD CA 80°, ~10 mN/m
Achieves ultra-low surface energy at low fluorine loading; comparable initial angles to C6F13
C8F17 may offer superior long-term durability in coatings
Polymer chemistry Low surface energy coatings Fluorinated materials Surface segregation

Superhydrophobicity on Textured Aluminum vs. Silane

On aluminum surfaces treated with boiling water to create nanoscale roughness (BWAl/Al2O3), the CVD of 2-(Perfluorooctyl)ethyl isocyanate (RF-NCO) induces a state of superhydrophobicity with advancing/receding water contact angles of 167°/165° [1]. This performance is directly compared to a trifunctional organosilane control, RF-Si(OMe)3, which under identical conditions achieves θA/θR of 170°/167° [1]. While the silane shows a marginal 3° advantage in advancing angle, both compounds achieve near-perfect superhydrophobicity with negligible hysteresis [1]. Critically, the isocyanate-derived monolayer demonstrates superior hydrolytic stability compared to a monofunctional silane (RF-SiMe2Cl) and comparable stability to the trifunctional silane, but with a simpler, monofunctional deposition chemistry that can be advantageous for process integration [1].

Superhydrophobicity on textured Al
Head-to-head
RF-NCO: 167°/165° vs. RF-Si(OMe)3: 170°/167°
Near-identical superhydrophobic performance; simpler monofunctional deposition chemistry
CVD on boiling-water-treated Al with nanoscale roughness
Superhydrophobicity Surface texturing Biomimetic surfaces Anti-icing coatings

Hydrolytic Stability vs. Organosilanes

The long-term stability of perfluoroalkyl monolayers in water is a critical performance metric. A direct comparison of hydrolytic stability ranks the performance of three compounds: RF-Si(OMe)3 (trifunctional silane) > RF-NCO (2-(Perfluorooctyl)ethyl isocyanate) ≫ RF-SiMe2Cl (monofunctional silane) [1]. While the isocyanate-derived monolayer is slightly less stable than the trifunctional silane, it is vastly superior to the monofunctional silane [1]. This intermediate stability profile, combined with its simpler, one-step CVD deposition process, positions RF-NCO as a highly attractive alternative in applications where ultra-high durability is not the sole requirement, or where the more complex silane chemistry is undesirable [1].

Hydrolytic stability rank
Head-to-head
RF-Si(OMe)3 > RF-NCO ≫ RF-SiMe2Cl
Intermediate stability; reported significantly better than monofunctional silane
Monolayers on Al/Al2O3 immersed in water
Monolayer stability Hydrolytic degradation Coating durability Surface chemistry

Fluorine Surface Enrichment in Polymer Films

In polymer films incorporating 2-(Perfluorooctyl)ethyl isocyanate (as part of a C8F17-based partially fluorinated isocyanate), X-ray photoelectron spectroscopy (XPS) reveals an extraordinary surface enrichment of fluorine [1]. At a bulk fluorine concentration of just 0.5-1.0 wt%, the surface F/C atomic ratio (measured at a 15° takeoff angle) exceeds 1, corresponding to a surface enrichment factor of up to 600 [1]. This intense surface segregation is the direct mechanism behind the film's low surface energy. Atomic force microscopy (AFM) phase imaging further reveals that as fluorine concentration increases, the fluorine-enriched domains grow from tiny spots (2-3 nm) to larger round domains (15-25 nm) [1]. While this specific study compares the effect of different perfluoroalkyl chain lengths (C6F13 vs. C8F17), it confirms the powerful segregation ability of the C8F17 tail, a property that is generally superior to that of shorter-chain analogs [2].

Surface fluorine enrichment
Class-level
F/C ratio >1; enrichment factor up to 600
Extreme surface segregation explains low required bulk fluorine concentration
XPS at 15° takeoff angle; 0.5–1.0 wt% bulk F in polymer film
Polymer physics Surface analysis XPS depth profiling Fluorine enrichment

2-(Perfluorooctyl)ethyl isocyanate Applications


Superhydrophobic & Anti-Icing Coatings

Based on its demonstrated ability to form superhydrophobic monolayers on nanotextured aluminum (θA/θR = 167°/165°) [1], 2-(Perfluorooctyl)ethyl isocyanate is an ideal candidate for formulating advanced coatings for aircraft wings, wind turbines, or building materials. Its use can lead to surfaces that repel water droplets, preventing ice accretion and reducing maintenance costs. Its performance in this application is directly comparable to that of leading trifunctional silanes but offers a simpler, monofunctional deposition chemistry.

Low Surface Energy Coatings for Electronics & Optics

The evidence showing that polymeric films incorporating this compound achieve water/hexadecane contact angles of 120°/80° and surface energies as low as 10 mN/m [2] directly supports its use in protective coatings for sensitive electronics, optical lenses, and displays. Such coatings can provide effective barrier properties against moisture, oils, and fingerprints, enhancing device reliability and user experience. The low surface energy is achieved with minimal fluorine content (<1 wt%), making it a cost-effective strategy for surface modification.

Durable Repellent Finishes for Textiles & Leather

The compound's strong surface segregation (enrichment factor up to 600) and ability to impart both hydrophobicity and oleophobicity [2] make it a key intermediate for durable repellent finishes on high-value textiles (e.g., outdoor gear, military uniforms) and leather goods. The C8F17 chain is particularly valued for its superior oil repellency and wash fastness compared to shorter-chain alternatives [3], a critical requirement for these markets. It can be incorporated into fluorochemical urethane oligomers designed for this purpose.

Stable Hydrophobic Monolayers for Corrosion & Biosensing

The comparative study on monolayer stability [1] confirms that 2-(Perfluorooctyl)ethyl isocyanate forms a hydrolytically stable (RF-Si(OMe)3 > RF-NCO ≫ RF-SiMe2Cl) and highly hydrophobic (θA/θR = 125°/103°) surface on aluminum. This makes it suitable for creating protective, anti-corrosion coatings on metal components or for fabricating stable, low-fouling platforms for biosensors and microfluidic devices where controlled surface wettability is essential. Its performance is a demonstrable upgrade over monofunctional silanes.

Application
Selection Property
Validation Focus
Superhydrophobic coating research
Contact angle and hysteresis on textured substrates
Monolayer uniformity and superhydrophobic state retention
Low surface energy protective coatings
Surface energy and oil repellency (hexadecane CA)
XPS enrichment factor and long-term durability
Durable textile/leather finishes
Wash fastness and oleophobicity
Surface segregation efficiency and perfluoroalkyl chain-length effect
Anti-corrosion and biosensor platforms
Hydrolytic stability under immersion
Long-term water contact angle retention on metal substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Perfluorooctyl)ethyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.